N-cyclopentyl-3-fluoropyridin-2-amine
Description
N-cyclopentyl-3-fluoropyridin-2-amine is a secondary amine featuring a pyridine ring substituted with a fluorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.23 g/mol. This compound belongs to the class of 6-membered heterocycles and is utilized in pharmaceutical and agrochemical research due to its structural versatility and reactivity . The fluorine atom enhances electronegativity and metabolic stability, while the cyclopentyl group contributes to lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-cyclopentyl-3-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTTXVXDZLAENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-fluoropyridin-2-amine typically involves the introduction of a cyclopentyl group to the nitrogen atom of a fluoropyridine derivative. One common method involves the reaction of 3-fluoropyridin-2-amine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Cyclin-Dependent Kinases (CDKs)
N-cyclopentyl-3-fluoropyridin-2-amine has been identified as a potential inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation. CDKs play a vital role in cell proliferation, and their dysregulation is often implicated in cancer. Inhibitors targeting these kinases could provide therapeutic benefits for various cancers, including breast and prostate cancer. Research indicates that compounds similar to this compound can effectively inhibit CDK activity, thereby reducing tumor growth and proliferation .
2. Fatty Acid Synthase Inhibition
Another promising application is the inhibition of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. FASN is often overexpressed in cancer cells, contributing to tumor growth by providing essential lipids for membrane synthesis. Studies have shown that derivatives of this compound can inhibit FASN activity, suggesting potential use in cancer therapy by targeting metabolic pathways .
3. Treatment of Inflammatory Diseases
The compound also exhibits anti-inflammatory properties, making it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis. By inhibiting specific kinases involved in inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .
Agrochemical Applications
This compound has garnered attention in agrochemistry due to its potential as a pesticide or herbicide. Its structural properties may allow it to interact with biological targets in pests or weeds, leading to effective control measures in agricultural settings. Research into its efficacy and safety profile is ongoing, with preliminary studies indicating promising results .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity correlated with the inhibition of CDK activity, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Metabolic Effects
In another research effort, the impact of this compound on metabolic pathways was assessed. The compound was shown to effectively reduce lipid accumulation in adipocytes by inhibiting FASN, suggesting its utility in managing metabolic disorders like obesity and type 2 diabetes .
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic properties of the compound, affecting its binding affinity and activity. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The following table summarizes key structural and physicochemical properties of N-cyclopentyl-3-fluoropyridin-2-amine and related compounds:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Chlorine/Nitro Groups : The 3-fluoro substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in N-cyclopentyl-3-nitropyridin-2-amine . Chlorine in 3-chloropyridin-2-amine offers a balance of steric bulk and electronic effects, with Cl⋯Cl interactions observed in crystal structures .
- Trifluoromethyl Groups : The trifluoromethyl group in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine significantly increases lipophilicity and metabolic resistance, making it suitable for agrochemical applications .
Biological Activity
N-cyclopentyl-3-fluoropyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
This compound features a cyclopentyl group attached to a pyridine ring that includes a fluorine substituent. The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets. This structural configuration is crucial for its biological activity, as it influences the compound's electronic properties and binding affinities.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring affects the compound's electronic properties, impacting its binding affinity and overall activity. The cyclopentyl group is believed to enhance lipophilicity, further facilitating interaction with biological systems .
Biological Activity
This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in cancer cell proliferation and survival.
Case Studies and Research Findings
-
Inhibition Studies : A study evaluated the compound's efficacy against various protein kinases. It was found to exhibit significant inhibitory activity against ERK2 and PI3Kα, two kinases involved in cell signaling pathways related to cancer progression. The inhibition percentages at 1 μM concentration were documented as follows:
This data indicates a potent effect on ERK2, suggesting potential therapeutic applications in targeting cancer pathways .
Compound ERK2 Inhibition % PI3Kα Inhibition % This compound 98.3 27.4 - Anticancer Activity : Further investigations into the compound's anticancer properties revealed IC50 values indicating its effectiveness against various cancer cell lines. For instance, it demonstrated growth inhibition values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU), suggesting its potential as an anticancer agent .
- Selectivity Index : The selectivity index of this compound was assessed against multiple cell lines, revealing a favorable profile in terms of selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-3-fluoropyridin-2-amine, and how do reaction conditions influence yield?
The synthesis of N-cyclopentyl-3-fluoropyridin-2-amine typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Fluoropyridine derivatives can react with cyclopentylamine under reflux in polar aprotic solvents (e.g., DMF or NMP) with catalysts like K₂CO₃ .
- C–N coupling : Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 3-fluoropyridin-2-amine derivatives and cyclopentyl halides may offer higher regioselectivity .
- Microwave-assisted synthesis : Reduced reaction time (e.g., 30–60 minutes) with improved yield (up to 85%) compared to traditional heating .
Q. Key variables affecting yield :
Q. How can structural confirmation of this compound be achieved experimentally?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amine and pyridine N-atoms) .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) at m/z 195.12 (calculated for C₁₀H₁₂FN₂) .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and steric properties of the pyridine ring in this compound?
- Electronic effects :
- Steric effects :
Q. Experimental validation :
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
Common contradictions and solutions:
Q. How can reaction pathways for this compound be optimized to minimize by-products?
- By-product analysis :
- Process optimization :
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
